2-(1-Hydroxycyclohexyl)benzonitrile
Description
The compound 2-(1-Hydroxycyclohexyl)benzonitrile (CAS: Not explicitly provided in evidence; structurally closest to 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile from ) is a benzonitrile derivative featuring a hydroxycyclohexyl substituent. These compounds are used in laboratory chemical synthesis and pharmaceutical manufacturing . Key hazards include acute oral toxicity (Category 4), skin irritation, and respiratory tract irritation .
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(1-hydroxycyclohexyl)benzonitrile |
InChI |
InChI=1S/C13H15NO/c14-10-11-6-2-3-7-12(11)13(15)8-4-1-5-9-13/h2-3,6-7,15H,1,4-5,8-9H2 |
InChI Key |
REHAHEDIWHCDJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxycyclohexyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with cyclohexanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of 2-(1-Hydroxycyclohexyl)benzonitrile may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process often includes purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydroxycyclohexyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: 2-(1-Oxocyclohexyl)benzonitrile.
Reduction: 2-(1-Hydroxycyclohexyl)benzylamine.
Substitution: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
2-(1-Hydroxycyclohexyl)benzonitrile is a chemical compound with a benzonitrile moiety substituted with a hydroxycyclohexyl group. It has a molecular formula of C13H15NO and a molecular weight of 201.26 . The compound's unique structure gives it distinct chemical reactivity and potential for diverse applications in research and industry.
Scientific Research Applications
2-(1-Hydroxycyclohexyl)benzonitrile is used in scientific research across various disciplines:
- Chemistry It serves as an intermediate in synthesizing complex organic molecules.
- Biology The compound is useful in studies involving enzyme interactions and metabolic pathways.
- Industry It is used in the production of specialty chemicals and materials.
Chemical Reactions
2-(1-Hydroxycyclohexyl)benzonitrile undergoes several chemical reactions:
- Oxidation The hydroxy group can be oxidized to form a ketone. Common reagents for this reaction include potassium permanganate or chromium trioxide. The major product formed is 2-(1-Oxocyclohexyl)benzonitrile.
- Reduction The nitrile group can be reduced to an amine using lithium aluminum hydride or hydrogen gas with a metal catalyst. The major product formed is 2-(1-Hydroxycyclohexyl)benzylamine.
- Substitution The benzene ring can undergo electrophilic substitution reactions where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Other Benzonitrile Derivatives
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclohexyl)benzonitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes, making the compound useful in biochemical research.
Comparison with Similar Compounds
Research Findings and Implications
- Solubility Enhancements: Phosphate-functionalized hydroxycyclohexyl compounds () show improved solubility over non-polar analogs, critical for CNS drug efficacy .
- Toxicity Trade-offs : Nitrile-containing compounds (e.g., ) exhibit higher acute toxicity than carboxylic acid derivatives (e.g., Cyclobutyrol), emphasizing the role of functional groups in hazard profiles .
- Structural-Activity Relationships (SAR) : Chlorine substitution in benzonitrile derivatives () may enhance target binding but requires careful toxicity evaluation .
Biological Activity
2-(1-Hydroxycyclohexyl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies. The focus will be on its pharmacological properties, particularly in relation to enzyme inhibition and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(1-Hydroxycyclohexyl)benzonitrile can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 215.27 g/mol
This compound features a hydroxyl group attached to a cyclohexyl ring, which is further substituted with a benzonitrile moiety. The nitrile functional group is known for its stability and ability to participate in various biological interactions.
Research has indicated that compounds containing nitrile groups, like 2-(1-Hydroxycyclohexyl)benzonitrile, can exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in the metabolism of tryptophan. Inhibition of IDO1 can enhance immune responses and has implications in cancer therapy .
- Anticancer Properties : The presence of the nitrile group contributes to the compound's ability to interact with specific enzymes related to cancer progression, potentially leading to therapeutic effects against tumors .
Efficacy Studies
In a study evaluating the inhibitory effects of various compounds on IDO1, 2-(1-Hydroxycyclohexyl)benzonitrile demonstrated notable activity:
| Compound | Inhibition (%) at 1 µM | IC (µM) |
|---|---|---|
| 2-(1-Hydroxycyclohexyl)benzonitrile | 63 ± 4.3 | Not specified |
This data indicates that while the compound does not have the highest potency compared to other tested compounds, it still exhibits significant biological activity .
Study on IDO1 Inhibition
A comprehensive evaluation was conducted on a series of compounds including 2-(1-Hydroxycyclohexyl)benzonitrile. The study utilized enzyme-based assays to measure the ability of these compounds to inhibit IDO1:
- Methodology : A purified recombinant human IDO1 enzyme was used in the assays. Compounds were tested at a concentration of 1 µM.
- Results : The compound showed approximately 63% inhibition, suggesting a moderate level of activity against IDO1 compared to other more potent inhibitors identified in the study .
Pharmacokinetic Properties
The nitrile group in 2-(1-Hydroxycyclohexyl)benzonitrile enhances its pharmacokinetic properties by improving solubility and metabolic stability. This characteristic is crucial for ensuring adequate bioavailability in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
